

Comparative Conformational Analysis: Boc-Ala-NHMe (Gas vs. Solution Phase)

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Compound of Interest

Compound Name: *Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate*

CAS No.: 88815-86-5

Cat. No.: B1273867

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Executive Summary

The conformational preference of the protected dipeptide Boc-Ala-NHMe (N-tert-butoxycarbonyl-L-alanine N'-methylamide) serves as a fundamental "hydrogen atom" for understanding protein folding. This guide objectively compares its behavior in the gas phase (intrinsic folding) versus solution phase (solvent-mediated folding).

- **Gas Phase:** Dominated by the C7eq (
-turn) conformation, driven by intramolecular hydrogen bonding and dipole alignment in the absence of dielectric shielding.
- **Solution Phase:** Exhibiting a solvent-dependent equilibrium. In non-polar solvents (
), it retains C7-like features. In polar solvents (
), it shifts toward Poly-Proline II (PPII) or extended solvated states due to intermolecular hydrogen bonding.

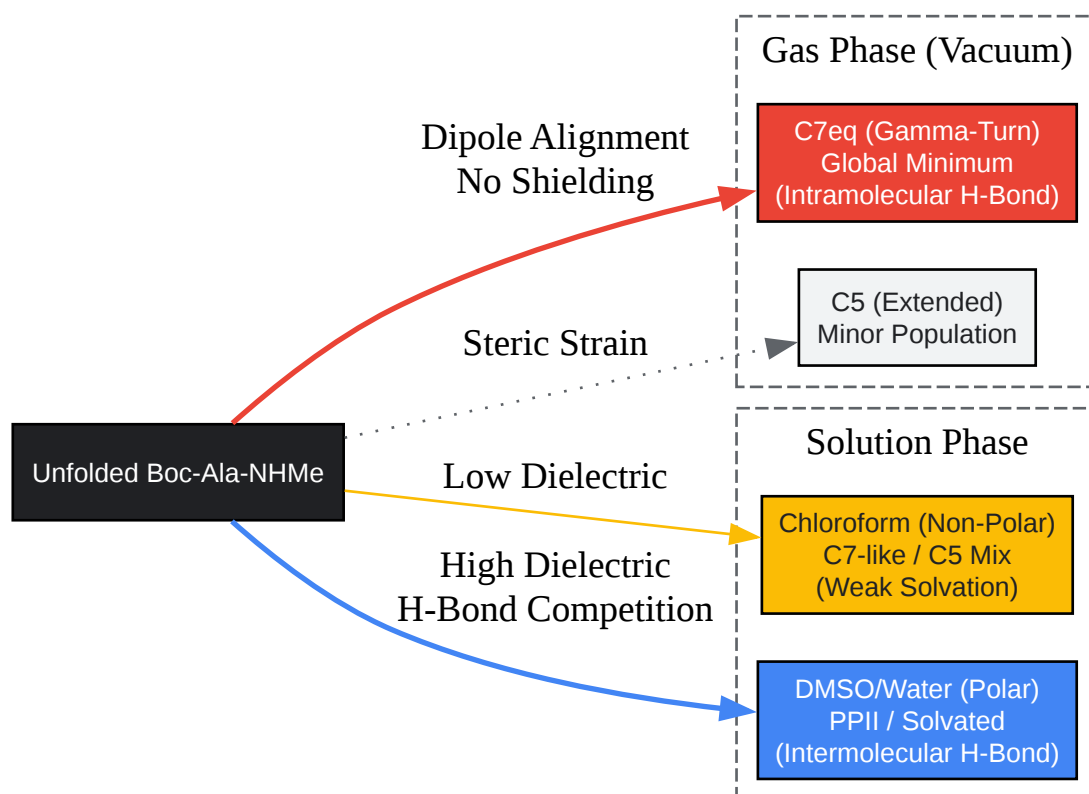
The Physics of Folding: Intrinsic vs. Extrinsic Forces

To understand the divergence in conformation, one must isolate the driving forces.

- **Gas Phase (The Vacuum Baseline):** In the absence of solvent, the molecule is isolated. Conformation is dictated purely by enthalpic gain from intramolecular interactions (H-bonds, dispersion) and steric repulsion. The global minimum is the structure that maximizes internal stability.
- **Solution Phase (The Competitive Environment):** The solute must compete with solvent molecules. If the solvent (e.g., DMSO) is a better H-bond acceptor than the peptide's own carbonyl, the intramolecular H-bond breaks, and the molecule unfolds to maximize solvation energy.

Diagram 1: Conformational Energy Landscape

The following diagram illustrates the divergence in folding pathways based on environmental constraints.



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Caption: Divergence of Boc-Ala-NHMe folding pathways. Red path indicates intrinsic vacuum preference; Blue path indicates solvent-dominated preference.

Gas Phase Characterization

Primary Conformation: C7 equatorial (C7eq) Methodology: IR-UV Double Resonance Spectroscopy

In the gas phase, Boc-Ala-NHMe (and its analog Ac-Ala-NHMe) is studied using supersonic jet cooling to freeze conformers in their ground states. The lack of solvent allows the formation of a 7-membered intramolecular hydrogen bond ring between the

of the Boc group and the

of the methylamide.

Key Experimental Evidence (Gas Phase)

Parameter	Observation	Interpretation
Amide A (NH Stretch)	Split peaks: $\sim 3450\text{ cm}^{-1}$ & $\sim 3350\text{ cm}^{-1}$	High freq = Free NH; Low freq = Intramolecular H-bonded NH.
Amide I (C=O)	Sharp, discrete bands	Absence of inhomogeneous broadening from solvent shells.
Stability	C7eq is $\sim 1.5\text{--}2.0\text{ kcal/mol}$ more stable than C5	Dipole alignment favors the -turn over the extended C5 form.

Protocol: IR-UV Hole Burning To replicate gas-phase identification:

- Vaporization: Laser desorption of solid Boc-Ala-NHMe into a supersonic argon expansion.
- Cooling: Collisional cooling reduces temperature to $\sim 10\text{ K}$, trapping conformers.

- Ionization (UV): Tune UV laser to the REMPI (Resonance Enhanced Multiphoton Ionization) band of the sample.
- Depletion (IR): Fire a tunable IR laser 200 ns prior to the UV pulse.
- Detection: If the IR frequency matches a vibrational mode of the specific conformer, the ground state is depleted, causing a dip in the ion signal.

Solution Phase Dynamics

Primary Conformation: Solvent Dependent (Equilibrium) Methodology: FTIR and Variable Temperature NMR (VT-NMR)

In solution, the "intrinsic" C7 preference is often overridden.

- In

(Chloroform): The low dielectric constant (

) cannot effectively screen the peptide's dipoles. The molecule retains a significant population of folded (C7/C5) states, though dynamic flipping occurs.

- In

/

: The high dielectric constant and H-bond accepting capability of the solvent disrupt the intramolecular bond. The peptide "unfolds" to solvate its amide protons, adopting a Poly-Proline II (PPII) or random coil distribution.

Key Experimental Evidence (Solution Phase)

Parameter	(Non-Polar)	(Polar)	Interpretation
Amide I (FTIR)	~1660-1670 cm ⁻¹ (Split/Shoulder)	~1640-1650 cm ⁻¹ (Broad)	Red-shift in DMSO indicates strong Solvent-C=O bonding.
NH Chemical Shift ()	5.0 - 6.5 ppm	7.5 - 8.5 ppm	Downfield shift in DMSO confirms deshielding by solvent H-bonds.
Temp Coefficient ()	Low (< 3 ppb/K)	High (> 6 ppb/K)	Low coeff = Protected/Intramolecular. High coeff = Solvent Exposed.

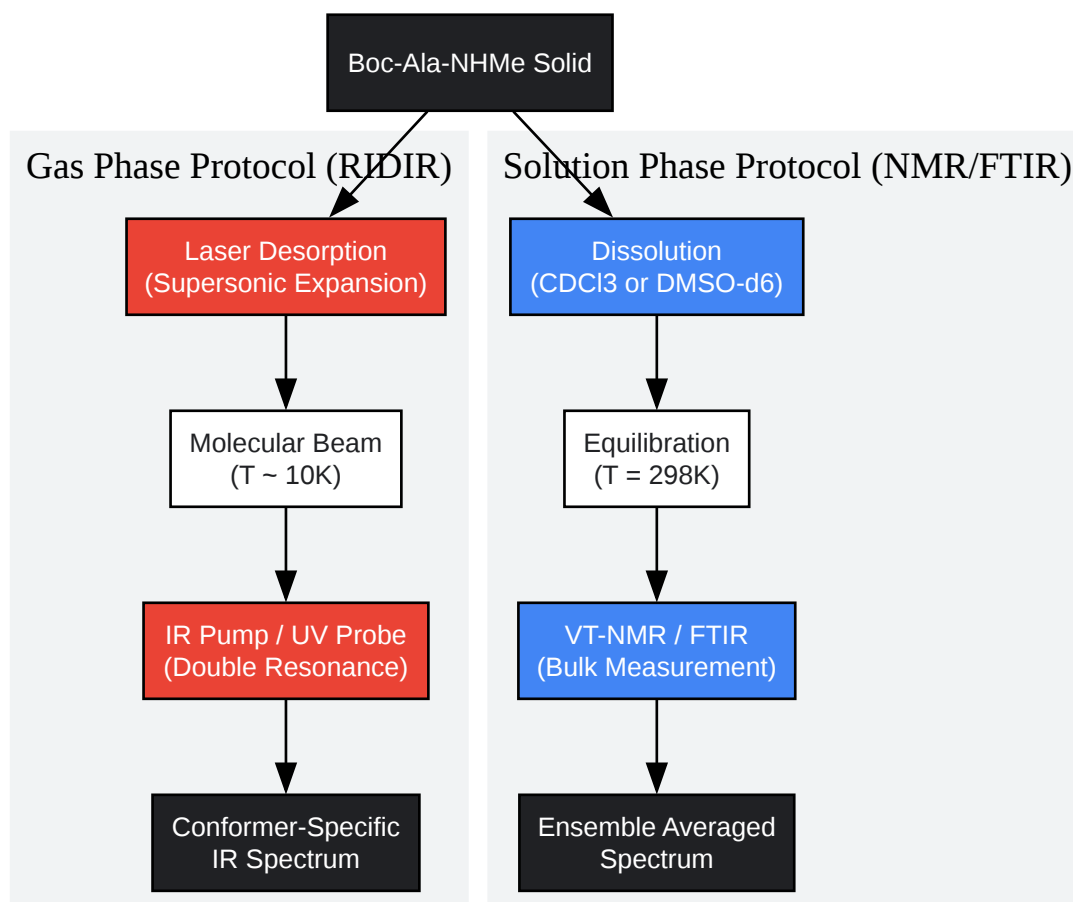
Comparative Data Summary

The following table synthesizes data from vibrational spectroscopy and magnetic resonance to highlight the structural shift.

Feature	Gas Phase (Vacuum)	Solution Phase ()	Solution Phase ()
Dominant Structure	C7eq (-turn)	Dynamic C7/C5 Mix	PPII / Solvated
H-Bond Nature	Intramolecular ()	Intra/Inter Competition	Intermolecular ()
Amide A (NH)	Discrete, Sharp (< 10 cm ⁻¹ width)	Broadened (~20-40 cm ⁻¹ width)	Very Broad, Red-shifted
Detection Method	IR-UV Ion Dip / REMPI	FTIR / 1D NMR	FTIR / 2D NMR (NOESY)
Dynamics	Frozen (Supersonic Jet)	Fast Exchange (ps-ns)	Fast Exchange (ps-ns)

Experimental Workflow Comparison

To empirically verify these differences, two distinct workflows are required. The diagram below details the procedural divergence.



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Caption: Experimental workflow contrast. Gas phase requires isolation and cooling; Solution phase measures dynamic ensembles.

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